

# Enrasentan: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enrasentan*

Cat. No.: *B1671347*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Enrasentan** (also known by its development code SB-217242) is a potent, orally active nonpeptide antagonist of the endothelin (ET) receptors.<sup>[1]</sup> It exhibits a higher affinity for the endothelin type A (ETA) receptor, while also antagonizing the endothelin type B (ETB) receptor, classifying it as a mixed antagonist.<sup>[1][2]</sup> Endothelins are powerful vasoconstrictor peptides implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.<sup>[3]</sup> **Enrasentan** was developed to investigate the therapeutic potential of blocking the endothelin system. It progressed to Phase II clinical trials for heart failure but was ultimately discontinued.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical structure, properties, pharmacology, and the experimental methodologies used in its evaluation.

## Chemical Structure and Properties

**Enrasentan** is an indane derivative with a complex stereochemistry. Its chemical and physical properties are summarized below.

## Chemical Identifiers

| Identifier        | Value                                                                                                                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid                                                                                |
| Synonyms          | SB-217242, SB 217242, ENRASENTANUM                                                                                                                                                                           |
| CAS Number        | 167256-08-8                                                                                                                                                                                                  |
| Molecular Formula | C <sub>29</sub> H <sub>30</sub> O <sub>8</sub>                                                                                                                                                               |
| Canonical SMILES  | CCOC(=O)C1=CC2=C(C=C1)OC(=O)OC(=O)C(=O)O>C@@@HC4=CC5=C(C=C4)OC(=O)OC(=O)5                                                                                                                                    |
| InChI             | InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |
| InChIKey          | GLCKXJLCYIJMRB-UPRLRBYYSA-N                                                                                                                                                                                  |

## Physicochemical Properties

| Property                          | Value                                                   | Source |
|-----------------------------------|---------------------------------------------------------|--------|
| Molecular Weight                  | 506.55 g/mol                                            |        |
| Appearance                        | White solid powder                                      |        |
| Water Solubility (Predicted)      | 0.00434 mg/mL                                           |        |
| logP (Predicted)                  | 4.81                                                    |        |
| pKa (Strongest Acidic, Predicted) | 3.71                                                    |        |
| Storage Conditions                | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |        |

# Pharmacology

## Mechanism of Action

**Enrasentan** functions as a competitive antagonist at both ETA and ETB receptors. The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to these G-protein coupled receptors.

- **ETA Receptors:** Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.
- **ETB Receptors:** Found on endothelial cells, their stimulation can lead to the release of vasodilators like nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells where they can mediate vasoconstriction.

By blocking these receptors, **Enrasentan** inhibits the physiological effects of endothelin, leading to vasodilation and a reduction in blood pressure.



[Click to download full resolution via product page](#)

Endothelin Receptor Signaling Pathway and Point of **Enrasentan** Inhibition.

## Pharmacodynamics

**Enrasentan**'s affinity for human cloned endothelin receptors was determined through competitive binding assays. The compound demonstrates approximately 100-fold greater selectivity for the ETA receptor over the ETB receptor.

| Receptor Subtype                                                                                                             | Ligand                 | K <sub>I</sub> (nM) |
|------------------------------------------------------------------------------------------------------------------------------|------------------------|---------------------|
| Human ETA                                                                                                                    | Enrasentan (SB-217242) | 1.1                 |
| Human ETB                                                                                                                    | Enrasentan (SB-217242) | 111                 |
| Human ETA                                                                                                                    | Atrasentan             | 0.0551              |
| Human ETB                                                                                                                    | Atrasentan             | 4.80                |
| Human ETA                                                                                                                    | Bosentan               | 4.75                |
| Human ETB                                                                                                                    | Bosentan               | 40.9                |
| Data for Enrasentan from Ohlstein et al. (1996). Data for Atrasentan and Bosentan from Tsuruda et al. (2002) for comparison. |                        |                     |

The functional antagonist activity of **Enrasentan** was assessed in isolated tissue preparations. The equilibrium dissociation constant (K<sub>b</sub>) values indicate potent antagonism of ETA-mediated vasoconstriction.

| Tissue Preparation               | Receptor Target | Agonist         | K <sub>b</sub> (nM) |
|----------------------------------|-----------------|-----------------|---------------------|
| Rat Isolated Aorta               | ETA             | Endothelin-1    | 4.4                 |
| Human Isolated Pulmonary Artery  | ETA             | Endothelin-1    | 5.0                 |
| Rabbit Isolated Pulmonary Artery | ETB             | Sarafotoxin S6c | 352                 |

In animal models, orally administered **Enrasentan** produced a dose-dependent inhibition of the pressor response to exogenously administered Endothelin-1 in conscious rats. In a rat model of hypertension induced by a high-fructose diet, **Enrasentan** treatment normalized blood pressure and reduced associated renal and cardiac damage.

## Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that **Enrasentan** is well-absorbed after oral administration with good bioavailability.

| Parameter                      | Route         | Value          | Species |
|--------------------------------|---------------|----------------|---------|
| Bioavailability (F)            | Intraduodenal | 66%            | Rat     |
| Plasma Half-life ( $t_{1/2}$ ) | Intraduodenal | 3.3 hours      | Rat     |
| Systemic Clearance (CL)        | Intraduodenal | 27.3 mL/min/kg | Rat     |
| In Vitro Permeability          | Caco-2 cells  | High           | N/A     |

## Key Experimental Protocols

This section details the methodologies employed in the preclinical characterization of **Enrasentan**.

### Receptor Binding Assays

[Click to download full resolution via product page](#)

Workflow for Receptor Binding Affinity Determination.

## Protocol:

- Membrane Preparation: Membranes were prepared from cells stably expressing either human cloned ETA or ETB receptors.
- Binding Reaction: Membranes were incubated with a fixed concentration of [<sup>125</sup>I]-Endothelin-1 (as the radioligand) in the absence or presence of increasing concentrations of **Enrasentan**.
- Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters was quantified using a gamma counter.
- Data Analysis: The data were used to generate concentration-dependent displacement curves. The IC<sub>50</sub> values (concentration of antagonist that inhibits 50% of specific binding) were determined and then converted to K<sub>i</sub> (inhibition constant) values using the Cheng-Prusoff equation.

## In Vitro Functional Antagonism in Isolated Arteries

## Protocol:

- Tissue Preparation: Arterial rings (e.g., rat aorta, human pulmonary artery) were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Equilibration: Tissues were allowed to equilibrate under a resting tension.
- Antagonist Incubation: Tissues were pre-incubated with either vehicle or various concentrations of **Enrasentan** for a set period.
- Agonist Challenge: Cumulative concentration-response curves to an agonist (e.g., Endothelin-1 for ETA, Sarafotoxin S6c for ETB) were generated.
- Data Analysis: The antagonist effect was quantified by the rightward shift of the agonist concentration-response curve. The equilibrium dissociation constant (K<sub>b</sub>) was calculated

using the Schild equation. A parallel shift in the curves is indicative of competitive antagonism.

## In Vivo Antihypertensive Efficacy in a Rat Model



[Click to download full resolution via product page](#)

### Workflow for the In Vivo Antihypertensive Study.

#### Protocol:

- Animal Model: Hypertension was induced in Wistar-Kyoto (WKY) rats by feeding them a high-fructose diet for one month.
- Treatment Groups: The hypertensive rats were divided into groups and treated for an additional month with either placebo, **Enrasentan**, or hydralazine (as a comparator antihypertensive agent) while continuing the high-fructose diet.
- Blood Pressure Measurement: Systolic blood pressure was monitored throughout the study.
- Organ Damage Assessment: At the end of the study, cardiac and renal tissues were collected for histological analysis to assess target organ damage.
- Outcome: **Enrasentan** was found to normalize blood pressure and reduce cardiac and renal damage, an effect not fully replicated by hydralazine despite similar blood pressure control, suggesting organ-protective effects beyond simple blood pressure reduction.

## Clinical Development

**Enrasentan** was evaluated in patients with heart failure. A Phase II study compared **Enrasentan** (60-90 mg/day) with the ACE inhibitor enalapril (10-20 mg/day) in 72 asymptomatic patients with left ventricular (LV) dysfunction. The primary endpoint was the change in LV end-diastolic volume index (EDVI) after six months. The study found that enalapril decreased LV EDVI, indicating favorable remodeling, whereas **Enrasentan** was associated with an increase in LV EDVI. Another study, the **Enrasentan** Cooperative Randomized Evaluation (ENCOR), investigated its effects in patients with NYHA class II-III heart failure, but the results were not fully published and reportedly showed no benefit over placebo. These findings led to the discontinuation of its clinical development for heart failure.

## Conclusion

**Enrasentan** is a well-characterized, potent, and orally bioavailable mixed ETA/ETB receptor antagonist with a clear preference for the ETA receptor. Preclinical studies robustly

demonstrated its ability to block endothelin signaling and produce significant antihypertensive and organ-protective effects in animal models. Despite this promising preclinical profile, clinical trials in patients with heart failure did not demonstrate a therapeutic benefit, highlighting the complexities of translating findings from animal models to human cardiovascular disease. The detailed data on **Enrasentan**'s pharmacology and the experimental methods used for its characterization remain valuable for researchers in the field of endothelin biology and cardiovascular drug development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nonpeptide endothelin receptor antagonists. VI: Pharmacological characterization of SB 217242, a potent and highly bioavailable endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrasentan, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enrasentan: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671347#enrasentan-chemical-structure-and-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)